2,5-Dimetil-3-(3-metilbutil)pirazina

Descripción general

Descripción

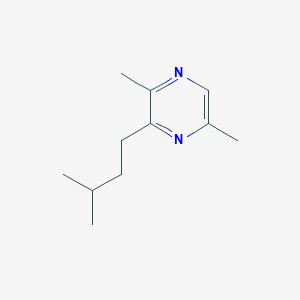

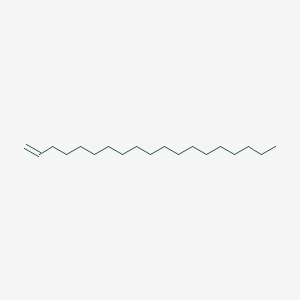

2,5-Dimethyl-3-(3-methylbutyl)pyrazine, or 2,5-DMP, is an organic compound that has been widely studied due to its potential applications in the laboratory and in scientific research. This compound is a member of the pyrazine family and is characterized by its two methyl groups and one 3-methylbutyl group attached to the pyrazine ring. The structure of 2,5-DMP is shown in Figure 1.

Aplicaciones Científicas De Investigación

Investigación de Feromonas

2,5-Dimetil-3-(3-metilbutil)pirazina se ha utilizado en el estudio de feromonas, específicamente feromonas de alarma en hormigas . Por ejemplo, fue previamente identificado como la feromona de alarma mandibular de la pequeña hormiga de fuego Wasmannia auropunctata . Las feromonas de alarma, liberadas por hormigas estresadas, típicamente inducen atracción, tasas aumentadas de locomoción, detención y/o repulsión en los compañeros de nido .

Síntesis Química

Este compuesto se ha utilizado en síntesis química. Por ejemplo, se añadieron reactivos de alquil-cinc a 3-cloro-2,5-dimetilpirazina en presencia del catalizador de dicloruro de níquel [1,2-bis (difenilfosfino)-propano] .

Análisis de Compuestos con Actividad de Olor

this compound ha sido evaluado como un compuesto con actividad de olor en camarón asado (Sergia lucens Hansen) mediante análisis de dilución de extracto de aroma .

Investigación de Hormigas Invasoras

El éxito de las hormigas invasoras depende de rasgos biológicos, como la organización social, que aumentan la competitividad y dan como resultado su dominancia ecológica . El estudio de this compound contribuye a la comprensión de los mecanismos de comunicación química en estas hormigas .

Determinación del Peso Molecular

El compuesto se ha utilizado en la determinación de pesos moleculares de compuestos similares. Su peso molecular es 178,2740 .

Análisis Estructural

this compound se ha utilizado en estudios de análisis estructural. Su estructura está disponible como un archivo Mol 2d o como un archivo SD 3d computado .

Mecanismo De Acción

Mode of Action

The mode of action of 2,5-Dimethyl-3-(3-methylbutyl)pyrazine is currently unknown due to the lack of research in this area .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of many compounds. Specific information on how environmental factors influence the action of 2,5-dimethyl-3-(3-methylbutyl)pyrazine is currently unavailable .

Safety and Hazards

This compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Propiedades

IUPAC Name |

2,5-dimethyl-3-(3-methylbutyl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-8(2)5-6-11-10(4)12-7-9(3)13-11/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWAYKGYKYHEINT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=N1)CCC(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

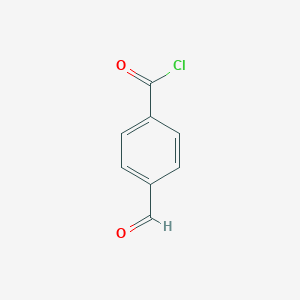

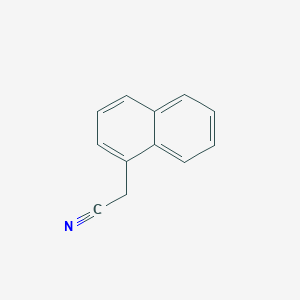

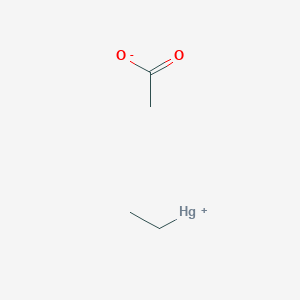

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2,5-Dimethyl-3-(3-methylbutyl)pyrazine in food science?

A1: 2,5-Dimethyl-3-(3-methylbutyl)pyrazine is a significant flavor compound identified in a crab-like flavoring base (CFB) produced using reaction flavor technology (RFT) [, ]. This technology utilizes concentrated snow crab cooker effluent (SCCE) and specific food additives to generate desirable flavors.

Q2: How does the production process influence the presence of 2,5-Dimethyl-3-(3-methylbutyl)pyrazine in CFB?

A2: Research indicates that 2,5-Dimethyl-3-(3-methylbutyl)pyrazine is not naturally abundant in raw SCCE [, ]. Instead, its formation is linked to the application of RFT. The specific combination of food additives (proline, glycine, arginine, methionine, and fructose) used in the RFT process likely contributes to the generation of this compound.

Q3: What is the potential role of 2,5-Dimethyl-3-(3-methylbutyl)pyrazine in the overall aroma profile of CFB?

A3: Pearson's correlation analysis suggests that 2,5-Dimethyl-3-(3-methylbutyl)pyrazine, along with six other identified compounds, may play a significant role in the characteristic odor of CFB [, ]. This highlights its potential importance in replicating the desirable crab-like aroma.

Q4: Are there any analytical techniques used to identify and quantify 2,5-Dimethyl-3-(3-methylbutyl)pyrazine in CFB?

A4: Researchers utilized Solid Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) to identify and analyze the volatile compounds, including 2,5-Dimethyl-3-(3-methylbutyl)pyrazine, present in CFB [, ]. This technique allows for the separation and detection of individual volatile compounds within a complex mixture.

- Kim, D.-S., et al. (2019). Volatile Flavor Compounds of a Crab-like Flavoring Base Made Using Reaction Flavor Technology. Journal of Food Science, 84(12), 3600–3607.

- Kim, D.-S., et al. 반응향을 적용한 게향미제 Base의 휘발성 향기성분 [Volatile Flavor Compounds of Crab-like Flavoring Base (CFB) Made Using Reaction Flavor Technology]. Korean Journal of Food Science and Technology, 51(6), 597–604.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B90665.png)

![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B90668.png)

![(8R,9S,13S,14S,17S)-3-Methoxy-13-methyl-17-(2-methylprop-2-enyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B90675.png)

![2-[(4-Chlorophenyl)sulfanylmethyl]isoindole-1,3-dione](/img/structure/B90684.png)

![3-[Ethyl[3-methyl-4-[[6-(methylsulphonyl)benzothiazol-2-yl]azo]phenyl]amino]propiononitrile](/img/structure/B90685.png)